molecular formula C10H13N2Na4O12P3S B582771 ddTTP-alpha-S CAS No. 154771-48-9

ddTTP-alpha-S

Cat. No.: B582771
CAS No.: 154771-48-9
M. Wt: 570.156
InChI Key: XYBYCGHHJGEUNT-PPIYBXBVSA-J
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Description

2’,3’-Dideoxythymidine-5’-O-(1-thiotriphosphate), commonly known as ddTTP-alpha-S, is a modified nucleotide used primarily in DNA sequencing and molecular biology research. This compound is a derivative of thymidine triphosphate, where a non-bridging oxygen in the alpha-phosphate is replaced by sulfur. This modification makes it a chain-terminating nucleotide, which is crucial for its role in sequencing technologies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ddTTP-alpha-S involves the chemical modification of thymidine triphosphate. The process typically includes the following steps:

    Thymidine Triphosphate Preparation: Thymidine is phosphorylated to form thymidine triphosphate.

    Sulfur Incorporation: A non-bridging oxygen in the alpha-phosphate group of thymidine triphosphate is replaced by sulfur. This step is achieved using specific reagents that facilitate the substitution reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of thymidine are phosphorylated to produce thymidine triphosphate.

    Sulfur Substitution: The substitution reaction is scaled up using industrial reactors to ensure consistent quality and yield.

    Purification: The final product is purified using high-performance liquid chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

ddTTP-alpha-S primarily undergoes substitution reactions due to the presence of the sulfur atom in the alpha-phosphate group. It does not participate in typical oxidation or reduction reactions.

Common Reagents and Conditions

    Substitution Reactions: The sulfur substitution is facilitated by reagents such as thiophosphoryl chloride or other sulfur-containing compounds under controlled pH and temperature conditions.

    Reaction Conditions: These reactions are typically carried out in aqueous solutions at neutral to slightly acidic pH and temperatures ranging from 20°C to 40°C.

Major Products

The major product of the substitution reaction is this compound itself. No significant by-products are formed if the reaction conditions are well-controlled.

Scientific Research Applications

Chemistry

In chemistry, ddTTP-alpha-S is used as a chain-terminating nucleotide in DNA sequencing methods, particularly in the Sanger sequencing technique. Its ability to terminate DNA synthesis at specific points allows for the determination of nucleotide sequences.

Biology

In biological research, this compound is used to study DNA replication and repair mechanisms. It helps in understanding the role of thymidine analogs in cellular processes.

Medicine

In medicine, this compound is used in diagnostic applications, such as identifying genetic mutations and sequencing pathogen genomes. It plays a crucial role in personalized medicine by enabling precise genetic analysis.

Industry

In the biotechnology industry, this compound is used in the production of sequencing kits and reagents. It is an essential component in the development of next-generation sequencing technologies.

Mechanism of Action

ddTTP-alpha-S exerts its effects by terminating DNA synthesis. During DNA replication, DNA polymerase incorporates this compound into the growing DNA strand. the absence of a 3’-hydroxyl group prevents further elongation of the DNA strand, effectively terminating the synthesis. This property is exploited in sequencing technologies to generate DNA fragments of varying lengths, which can be analyzed to determine the nucleotide sequence.

Comparison with Similar Compounds

Similar Compounds

  • 2’,3’-Dideoxyadenosine-5’-O-(1-thiotriphosphate) (ddATP-alpha-S)
  • 2’,3’-Dideoxycytidine-5’-O-(1-thiotriphosphate) (ddCTP-alpha-S)
  • 2’,3’-Dideoxyguanosine-5’-O-(1-thiotriphosphate) (ddGTP-alpha-S)

Uniqueness

ddTTP-alpha-S is unique due to its specific modification at the alpha-phosphate group, which involves the substitution of oxygen with sulfur. This modification enhances its stability and makes it a more effective chain terminator compared to its non-modified counterparts. Additionally, the sulfur substitution provides distinct chemical properties that can be exploited in various research applications.

Properties

IUPAC Name

tetrasodium;[[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N2O12P3S.4Na/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(22-8)5-21-27(20,28)24-26(18,19)23-25(15,16)17;;;;/h4,7-8H,2-3,5H2,1H3,(H,18,19)(H,20,28)(H,11,13,14)(H2,15,16,17);;;;/q;4*+1/p-4/t7-,8+,27?;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBYCGHHJGEUNT-PPIYBXBVSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CCC(O2)COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N2Na4O12P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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